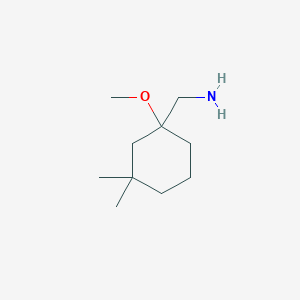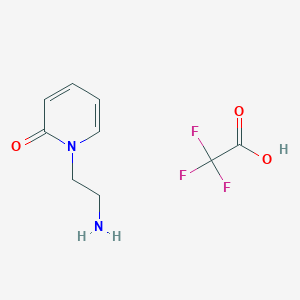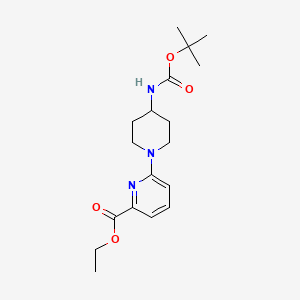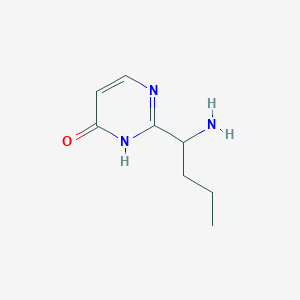![molecular formula C6H7NO3S B13076771 2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
2-[(1,3-Thiazol-5-yl)methoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-Thiazol-5-yl)methoxy]acetic acid: 2-mercapto-4-methyl-5-thiazoleacetic acid , is a heterocyclic organic compound. Its chemical structure features a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 2-mercapto-4-methyl-5-thiazoleacetic acid involves various methods. One common approach is the condensation of 2-mercapto-4-methylthiazole with chloroacetic acid. The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Analyse Chemischer Reaktionen
Reactivity:: 2-mercapto-4-methyl-5-thiazoleacetic acid can participate in several types of reactions:
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Electrophilic Substitution: Alkylating agents, acyl chlorides, or other electrophiles.
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. Functionalization at C-5 or C-2 positions can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
2-mercapto-4-methyl-5-thiazoleacetic acid finds applications in:
Medicine: It is a precursor for certain drugs, including antifungal agents.
Chemical Industry: Used in the synthesis of biocides, fungicides, and dyes.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects varies based on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-mercapto-4-methyl-5-thiazoleacetic acid has unique properties, it shares similarities with other thiazole derivatives. Notable compounds include sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), and Tiazofurin (antineoplastic) .
Eigenschaften
Molekularformel |
C6H7NO3S |
|---|---|
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
2-(1,3-thiazol-5-ylmethoxy)acetic acid |
InChI |
InChI=1S/C6H7NO3S/c8-6(9)3-10-2-5-1-7-4-11-5/h1,4H,2-3H2,(H,8,9) |
InChI-Schlüssel |
JKBHBWBRLHYBIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=N1)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


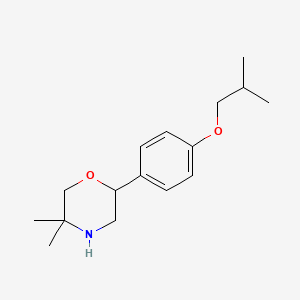
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)

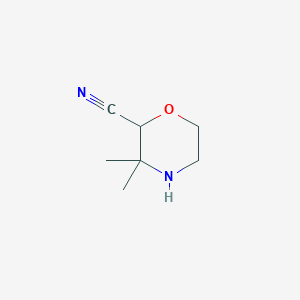
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)



